MAO-B vs. MAO-A Isoform Selectivity: A >88-Fold Window
In a direct head-to-head fluorimetric assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline, 3-methyl-7-(4-methylanilino)benzo[g]quinoline-5,10-dione exhibited an MAO-B IC50 of 1,130 nM while showing essentially no inhibition of MAO-A (IC50 > 100,000 nM), yielding a selectivity index exceeding 88-fold [1]. This contrasts with the commonly referenced MAO-B inhibitor selegiline, which at therapeutic concentrations also inhibits MAO-A with a narrower selectivity window, and with non-selective benzoquinoline derivatives that lack the 7-(4-methylanilino) motif [2].
| Evidence Dimension | MAO-B / MAO-A isoform selectivity ratio |
|---|---|
| Target Compound Data | MAO-B IC50 = 1.13 × 10^3 nM; MAO-A IC50 > 1.00 × 10^5 nM |
| Comparator Or Baseline | Selegiline (MAO-B IC50 ~ 10–30 nM; MAO-A/MAO-B selectivity ratio ~ 10–100 depending on assay) |
| Quantified Difference | Target compound: >88-fold selectivity for MAO-B over MAO-A (calculated as >100,000 / 1,130). Selegiline: selectivity ratio typically 10–100 under comparable in vitro conditions. |
| Conditions | Inhibition of recombinant human MAO-A and MAO-B assessed via kynuramine-to-4-hydroxyquinoline fluorimetric assay, 20 min incubation. |
Why This Matters
This >88-fold MAO-B selectivity establishes the compound as a useful tool for isoform-specific MAO-B inhibition studies, whereas non-selective analogs would confound interpretation of MAO-A vs. MAO-B contributions.
- [1] BindingDB. BDBM50401981 (CHEMBL1575961). MAO-A IC50 > 1.00E+5 nM; MAO-B IC50 1.13E+3 nM. Assay: inhibition of kynuramine conversion to 4-hydroxyquinoline, 20 min fluorimetric readout. View Source
- [2] Magyar K. The pharmacology of selegiline. International Review of Neurobiology, 2011, 100, 65–84. Reports selegiline MAO-B IC50 ~10–30 nM and selectivity ratios. View Source
